(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a phenylacrylamide moiety, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of (Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation, catalyzed by DBU in an aqueous medium . This method is efficient and environmentally friendly, providing good yields of the desired product. Another approach involves the autocatalytic photoinduced oxidative dehydrogenation of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, which can be achieved by irradiating the compound in DMSO in the presence of air at room temperature .
Chemical Reactions Analysis
(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidative dehydrogenation to form C5–C6 unsaturated systems with the concomitant formation of a long-lived radical . Common reagents used in these reactions include DMSO, air, and radical quenchers. The major products formed from these reactions are typically more active unsaturated compounds.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a scaffold for the development of biologically active molecules. In biology, it can be used to study the interactions of heterocyclic compounds with various biological targets. In medicine, derivatives of this compound have shown promise as potential therapeutic agents due to their ability to interact with DNA and RNA . Additionally, the compound’s unique structure makes it a valuable tool for studying the mechanisms of action of heterocyclic compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide involves its interaction with molecular targets such as DNA and RNA. The compound’s pyrido[2,3-d]pyrimidine core allows it to intercalate between the base pairs of nucleic acids, disrupting their normal function and leading to various biological effects . This interaction can inhibit the replication and transcription processes, making the compound a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Similar compounds to (Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide include other pyrido[2,3-d]pyrimidine derivatives such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly affect their biological activity and chemical properties. The unique combination of the pyrido[2,3-d]pyrimidine core with the phenylacrylamide moiety in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-15(9-8-13-5-2-1-3-6-13)19-11-12-22-17(24)14-7-4-10-20-16(14)21-18(22)25/h1-10H,11-12H2,(H,19,23)(H,20,21,25)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWFLAEYDNOHG-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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